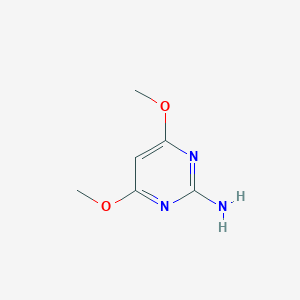

2-Amino-4,6-dimethoxypyrimidine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dimethoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFRCHIUUKWBLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074620 | |

| Record name | 4,6-Dimethoxy-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Pyrimidinamine, 4,6-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

36315-01-2 | |

| Record name | 2-Amino-4,6-dimethoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36315-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,6-dimethoxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036315012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrimidinamine, 4,6-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6-Dimethoxy-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethoxypyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4,6-DIMETHOXYPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B9760951K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Structural Characterization of 2 Amino 4,6 Dimethoxypyrimidine and Its Associated Complexes

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the molecular vibrations of 2-Amino-4,6-dimethoxypyrimidine. These methods provide detailed information about the functional groups present and their local chemical environments.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound has been recorded in the 4000–400 cm⁻¹ region. nih.gov Analysis of the spectrum reveals characteristic absorption bands that correspond to the various functional groups within the molecule. The data obtained from FTIR spectroscopy is crucial for identifying the compound and understanding its molecular structure. nih.govchemicalbook.com The use of KBr pellets is a common technique for preparing solid samples for FTIR analysis. ijera.com Computational studies, such as those using density functional theory (DFT), are often employed to simulate the infrared spectrum, and these theoretical results generally show excellent agreement with the experimental data. researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Complementing the FTIR data, the FT-Raman spectrum of this compound has been recorded in the 3500–100 cm⁻¹ range. nih.gov This technique provides information on the vibrational modes that are weakly active or inactive in the infrared spectrum. The experimental FT-Raman spectrum, when compared with theoretically calculated spectra, offers a more complete picture of the vibrational dynamics of the molecule. nih.govresearchgate.net The FT-Raman accessory often utilizes a Nd:YAG laser for excitation. ijera.com

Identification of Characteristic Functional Groups and Vibrational Modes

The combined analysis of FTIR and FT-Raman spectra allows for the definitive assignment of vibrational modes to specific functional groups within the this compound molecule. nih.govresearchgate.net Key vibrational modes include the stretching and bending of the amino group (NH₂), the stretching vibrations of the C-O-C (methoxy) groups, and the various vibrations of the pyrimidine (B1678525) ring.

Interactive Table: Characteristic Vibrational Frequencies of this compound

| Vibrational Mode | FTIR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Assignment |

| NH₂ stretching | ~3400 (asymmetric), ~3300 (symmetric) | - | Amino group vibrations ripublication.com |

| C-H stretching | ~3020 | - | Aromatic and methyl C-H stretches ripublication.com |

| C=N stretching | ~1600-1500 | ~1600-1500 | Pyrimidine ring vibrations |

| NH₂ scissoring | ~1614 | - | Amino group deformation researchgate.net |

| C-O stretching | ~1253 | ~1263 | Methoxy (B1213986) group vibrations researchgate.net |

| Ring breathing | ~780 | ~790 | Pyrimidine ring vibration ijfans.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, ¹H-NMR provides valuable insights into the proton environment.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopic Analysis

The ¹H-NMR spectrum of this compound has been reported, providing information on the chemical shifts of the different protons in the molecule. chemicalbook.com The spectrum typically shows signals corresponding to the protons of the amino group, the methoxy groups, and the pyrimidine ring. The chemical shifts are influenced by the electronic environment of each proton, offering clues about the molecular structure. chemicalbook.comnih.gov These spectra can be recorded in various deuterated solvents, such as CDCl₃. chemicalbook.com Theoretical calculations of NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can be compared with experimental data to confirm structural assignments. nih.govahievran.edu.tr

Interactive Table: ¹H-NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| NH₂ | Variable | Broad singlet |

| OCH₃ | ~3.8-4.0 | Singlet |

| Ring H | ~5.3-5.5 | Singlet |

Mass Spectrometry-Based Analytical Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. The mass spectrum of this compound confirms its molecular weight of approximately 155.15 g/mol . nih.gov Electron ionization (EI) is a common method used to generate the mass spectrum, which reveals a characteristic fragmentation pattern that can be used for identification purposes. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For this compound and its derivatives, the absorption in the UV region is primarily due to π-π* and n-π* electronic transitions associated with the pyrimidine ring and its substituents. nih.govias.ac.in

In a detailed study of a co-crystal, 2-amino-4,6-dimethoxypyrimidinium hydrogen (2R,3R)-tartrate this compound (2ADT), the UV-vis-NIR spectrum showed a lower cut-off wavelength at 228 nm. nih.govrsc.org This absorption is indicative of the energy required for electronic excitation within the molecule. The presence of the pyrimidine ring, a conjugated system, allows for π-π* transitions, where an electron moves from a π bonding orbital to a π* antibonding orbital. libretexts.orgnih.gov The amino (-NH₂) and methoxy (-OCH₃) groups, containing non-bonding electrons (n), can also participate in n-π* transitions. These transitions are influenced by the electronic nature of the substituents on the pyrimidine ring. ias.ac.in

UV-Vis spectroscopy is instrumental in determining key optical properties of materials, including their transparency and optical band gap energy (Eg). The band gap is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and it dictates the material's electronic and optical characteristics. libretexts.orgudel.edu

For the crystalline compound 2-amino-4,6-dimethoxypyrimidinium hydrogen (2R,3R)-tartrate this compound (2ADT), analysis of the UV-Vis spectrum revealed an optical transparency of 55% throughout the entire visible region. nih.govrsc.org From the absorption edge observed in the spectrum, the optical band gap was calculated to be 5.2 eV. nih.govrsc.org This relatively wide band gap suggests that the material is transparent in the visible range and absorbs light in the ultraviolet region, which is consistent with the observed lower cut-off wavelength of 228 nm. nih.gov These properties indicate its potential suitability for use in optical device fabrication. nih.govrsc.org

Table 2: Optical Properties of a this compound Co-crystal (2ADT)

| Optical Property | Value | Reference |

|---|---|---|

| Lower Cut-off Wavelength | 228 nm | nih.govrsc.org |

| Optical Transparency (Visible Region) | 55% | nih.govrsc.org |

| Optical Band Gap (Eg) | 5.2 eV | nih.govrsc.org |

X-Ray Diffraction for Crystalline Structure Elucidation

Single Crystal X-Ray Diffraction (SXRD) is the definitive method for elucidating the precise three-dimensional molecular structure and crystal packing of compounds like this compound. Studies on salts and co-crystals of this compound have provided detailed structural information.

One such study on 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate (B1233283) revealed that the compound crystallizes in the monoclinic system with the space group P2₁/n. nih.govscienceopen.com In this structure, the 2-amino-4,6-dimethoxypyrimidinium cation is protonated at one of the ring nitrogen atoms. A key feature of its crystal packing is the formation of a robust hydrogen-bonding network. The protonated ring nitrogen and the 2-amino group interact with the carboxylate group of the anion through a pair of N—H⋯O hydrogen bonds, creating a distinct R²₂(8) ring motif. nih.govresearchgate.net These motifs further pair up via other hydrogen bonds to form a DDAA (Donor-Donor-Acceptor-Acceptor) array. The crystal structure is further stabilized by π–π stacking interactions between adjacent pyrimidine rings, with a centroid-to-centroid distance (Cg1···Cg1) of 3.4689 (12) Å. nih.govscienceopen.com

In another crystal structure, 2-amino-4,6-dimethoxypyrimidinium hydrogen (2R,3R)-tartrate this compound (2ADT), the compound crystallizes in the monoclinic space group P2₁. nih.gov The asymmetric unit contains a neutral this compound molecule, a protonated 2-amino-4,6-dimethoxypyrimidinium cation, and a tartrate anion. nih.gov Again, protonation occurs on a ring nitrogen atom, evidenced by an increase in the corresponding bond angle [C6A–N1A–C2A = 119.9(2)°] compared to the unprotonated nitrogen. nih.gov

Table 3: Crystallographic Data for this compound Complexes

| Parameter | 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate | 2-amino-4,6-dimethoxypyrimidinium hydrogen (2R,3R)-tartrate this compound (2ADT) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁ |

| a (Å) | 6.7335 (3) | 7.3245 (2) |

| b (Å) | 7.6307 (4) | 15.8349 (6) |

| c (Å) | 25.0638 (10) | 8.9264 (3) |

| β (°) | 93.928 (4) | 105.251 (2) |

| Key Interactions | N—H⋯O hydrogen bonds (R²₂(8) motif), π–π stacking (Cg-Cg distance = 3.4689 (12) Å) | Protonation at ring nitrogen, extensive hydrogen bonding |

| Reference | nih.govscienceopen.com | nih.gov |

Quantum Chemical Computations and Theoretical Studies of 2 Amino 4,6 Dimethoxypyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool for investigating the electronic structure and properties of molecules. Through DFT calculations, researchers can accurately model various aspects of molecular behavior, providing insights that complement experimental findings.

Geometry Optimization and Conformational Stability Analysis

The three-dimensional arrangement of atoms in a molecule is crucial to its chemical behavior. Theoretical geometry optimization of 2-Amino-4,6-dimethoxypyrimidine has been performed using DFT methods, such as B3LYP, with basis sets like 6-31G(d,p) and 6-311G(d,p), to determine its most stable conformation. nih.gov These calculations involve finding the minimum energy structure on the potential energy surface.

The optimized geometry reveals a nearly planar pyrimidine (B1678525) ring. The conformational stability is largely influenced by the orientation of the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups. The rotation of these groups relative to the pyrimidine ring can lead to different conformers with varying energies. Studies on similar pyrimidine derivatives suggest that the planarity of the amino group is a significant factor in stabilization. The rotational barriers of the methoxy groups and the amino group are key parameters in understanding the molecule's flexibility and preferred spatial arrangement. While detailed potential energy surface scans for the isolated molecule are not extensively reported in the available literature, studies on related compounds indicate that the interplay of steric hindrance and electronic effects governs the most stable conformer.

Below is a table of selected optimized geometrical parameters (bond lengths and bond angles) for a co-crystal of this compound, which provides an approximation of its structure. It is important to note that these parameters can be influenced by intermolecular interactions in the crystal lattice.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C2-N1 | 1.35 |

| C2-N3 | 1.35 | |

| C4-C5 | 1.39 | |

| C4-O1 | 1.35 | |

| C6-O2 | 1.35 | |

| Bond Angle | N1-C2-N3 | 118.0 |

| C2-N3-C4 | 120.0 | |

| N3-C4-C5 | 122.0 | |

| C4-C5-C6 | 117.0 |

Prediction and Assignment of Vibrational Frequencies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and FT-Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are highly effective in predicting vibrational frequencies, which, when compared with experimental spectra, allow for a detailed assignment of the observed vibrational modes.

Key vibrational modes include the N-H stretching of the amino group, C-H stretching of the methoxy and ring hydrogens, C=N and C=C stretching vibrations of the pyrimidine ring, and various bending and torsional modes. For instance, the N-H stretching vibrations are typically observed in the high-frequency region of the spectrum, while ring breathing modes appear at lower frequencies.

A selection of calculated and experimental vibrational frequencies and their assignments are presented in the table below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3570 | 3550 |

| N-H Symmetric Stretch | 3450 | 3440 |

| C-H Stretch (ring) | 3100 | 3090 |

| C=N Stretch | 1640 | 1630 |

| NH₂ Scissoring | 1600 | 1595 |

| C-O-C Asymmetric Stretch | 1250 | 1245 |

| C-O-C Symmetric Stretch | 1050 | 1045 |

| Ring Breathing | 810 | 805 |

Molecular Orbital Analysis

The distribution and energy of molecular orbitals are fundamental to understanding a molecule's electronic properties and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller energy gap suggests higher reactivity and lower stability.

For a co-crystal of this compound, the HOMO-LUMO energy gap has been calculated to be approximately 3.97 eV. The HOMO is primarily localized on the amino group and the pyrimidine ring, indicating these are the primary sites for electron donation. Conversely, the LUMO is distributed over the pyrimidine ring, suggesting its capacity to accept electrons. This intramolecular charge transfer from the amino group to the pyrimidine ring is a key feature of its electronic structure.

| Orbital | Energy (eV) |

| HOMO | -6.26 |

| LUMO | -2.29 |

| Energy Gap | 3.97 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge delocalization, hyperconjugative interactions, and the strength of bonds.

In this compound, NBO analysis reveals significant delocalization of the lone pair of electrons from the nitrogen atom of the amino group into the π* antibonding orbitals of the pyrimidine ring. This interaction, denoted as n(N) → π*(ring), stabilizes the molecule and contributes to the planarity of the amino group. Similarly, interactions involving the lone pairs of the oxygen atoms in the methoxy groups and the ring's π-system are also observed. These hyperconjugative interactions are crucial for understanding the molecule's electronic stability and the distribution of electron density. The analysis also quantifies the natural charges on each atom, providing further insight into the molecule's polarity and reactive sites.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map shows the most negative potential localized around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the methoxy groups, making them likely sites for protonation and interaction with electrophiles. The area around the hydrogen atoms of the amino group exhibits a positive potential, indicating their susceptibility to interaction with nucleophiles.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. For the co-crystal of this compound, these descriptors have been calculated, with an electronegativity of 4.275 eV and a chemical hardness of 1.985 eV, suggesting a moderate level of reactivity.

Atoms in Molecule (AIM) and Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

The study of non-covalent interactions is crucial for understanding the stability and structure of molecular complexes. For a co-crystal of this compound with 4-aminobenzoic acid (2AD4AB), Atoms in Molecule (AIM) and Reduced Density Gradient (RDG) analyses have been employed to investigate the hydrogen bonding network that stabilizes the crystal structure. researchgate.net

AIM theory, developed by Richard Bader, is a powerful tool that defines chemical bonding and molecular structure based on the topology of the electron density. It allows for the calculation of properties on a per-atom basis by partitioning space into atomic volumes. RDG analysis is a complementary method used to visualize and classify weak non-covalent interactions by examining the relationship between electron density and its gradient. researchgate.netchemicalbook.com

In the case of the 2AD4AB co-crystal, these analyses were specifically used to probe the O–H…N and N–H…O interactions between the two constituent molecules. researchgate.net Such studies provide a visual and quantitative understanding of the charge delocalization and stability conferred by these hydrogen bonds. researchgate.net The investigation of hydrogen bonding in this compound itself has also been noted as a subject of research. chemicalbook.com

Quantitative Structure-Activity Relationship (QSAR) and Drug Likeness Evaluation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. While specific, in-depth QSAR studies for this compound are not extensively published, analysis of closely related analogs and its fundamental properties provide insights into its potential drug likeness.

For the related compound, 2-amino-4,6-dimethylpyrimidine (B23340), QSAR analyses have been conducted to interpret its antibiotic activity and evaluate its drug likeness by calculating various biological parameters. omicsonline.org Such studies help in understanding how the molecular structure, including its chromophores and charge distribution, contributes to its biological function. omicsonline.org

The drug likeness of this compound can be preliminarily assessed using computed molecular properties that align with empirical rules for drug candidates, such as Lipinski's rule of five. Key parameters for the title compound are available from public databases.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 155.15 g/mol | nih.gov |

| XLogP3 | 0.5 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

These properties suggest that this compound has characteristics favorable for a potential drug candidate. Its role as an intermediate in the synthesis of the sulfonamide drug, sulfadimethoxine, further underscores its relevance in medicinal chemistry. fishersci.at

Investigations into Non-Linear Optical (NLO) Properties

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and data processing. nih.gov The NLO activity of a co-crystal formed by this compound and 4-aminobenzoic acid (2AD4AB) has been examined both computationally and experimentally. researchgate.net

Computational Assessment of First-Order Hyperpolarizability (β) and Third-Order Susceptibility (χ⁽³⁾)

Quantum chemical computations using Density Functional Theory (DFT) are a standard method to predict the NLO properties of molecules. The first-order hyperpolarizability (β) is a measure of the second-order NLO response, while the third-order susceptibility (χ⁽³⁾) quantifies the third-order NLO effect.

For the 2AD4AB co-crystal, these parameters were calculated using the B3LYP/6-31G(d,p) basis set. researchgate.net The results indicate a significant NLO response, highlighting the material's potential for NLO applications. researchgate.net

| NLO Property | Calculated Value | Source |

|---|---|---|

| First-Order Hyperpolarizability (β) | 182.46 × 10⁻³⁰ esu | researchgate.net |

| Third-Order Susceptibility (χ⁽³⁾) | 4.42 × 10⁻⁶ esu | researchgate.net |

These computational findings are comparable to or better than other reported NLO active compounds, suggesting that the 2AD4AB crystal is a promising candidate for NLO devices. researchgate.net

Experimental Validation of NLO Activity via Z-scan Technique

The Z-scan technique is a widely used experimental method to measure the sign and magnitude of nonlinear refractive index and the nonlinear absorption coefficient of materials. researchgate.netresearchgate.net This technique was employed to experimentally validate the NLO activity of the 2AD4AB single crystal. researchgate.net

The experimental results from the Z-scan analysis confirmed the significant third-order NLO properties predicted by the computational studies. researchgate.net This combination of theoretical prediction and experimental validation provides a robust characterization of the NLO behavior of the this compound-based material, solidifying its potential for use in advanced optical applications. researchgate.net

Supramolecular Chemistry and Crystal Engineering of 2 Amino 4,6 Dimethoxypyrimidine Adducts

Hydrogen Bonding Networks

The hydrogen bonding capabilities of 2-amino-4,6-dimethoxypyrimidine are central to its role in supramolecular assembly. The presence of an amino group and ring nitrogens allows for the formation of various hydrogen bond motifs.

Characterization of N–H···O and O–H···N Hydrogen Bonds

In co-crystals with carboxylic acids, such as anthranilic acid and phthalic acid, this compound readily engages in strong N–H···O and O–H···N hydrogen bonds. nih.govresearchgate.net The amino group of the pyrimidine (B1678525) acts as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid, while a pyrimidine ring nitrogen acts as a hydrogen bond acceptor from the carboxylic acid's hydroxyl group. nih.govresearchgate.net These interactions are fundamental to the formation of stable co-crystal structures. For instance, in the co-crystal with anthranilic acid, the this compound molecules interact with the carboxylic group of the anthranilic acid molecules through these types of hydrogen bonds. nih.govnih.gov

Formation and Analysis of Cyclic Hydrogen-Bonded Motifs (e.g., R₂²(8))

A recurrent and significant feature in the co-crystals of this compound with carboxylic acids is the formation of the R₂²(8) cyclic hydrogen-bonded motif. nih.govresearchgate.net This motif arises from the pairing of the N–H···O and O–H···N hydrogen bonds between the pyrimidine and the carboxylic acid. nih.govresearchgate.net This specific ring formation is a robust and predictable supramolecular synthon. In the case of the anthranilic acid co-crystal, the pyrimidine molecules also form base pairs with each other via N–H···N hydrogen bonds, creating another R₂²(8) motif. nih.govresearchgate.net Similarly, in the co-crystal with phthalic acid, both carboxylic acid groups form an R₂²(8) ring motif with the this compound molecule. researchgate.net

Co-crystal Formation and Structural Characterization

The ability of this compound to form co-crystals with various carboxylic acids has been the subject of detailed structural studies. These investigations provide insight into the specific interactions and resulting crystal packing.

This compound-Anthranilic Acid Co-crystal Studies

The co-crystal of this compound and anthranilic acid (in a 1:1 ratio) has been synthesized and its structure elucidated. nih.govresearchgate.net The asymmetric unit of this co-crystal contains two crystallographically independent adducts of the two molecules. nih.govresearchgate.net The primary interaction driving the co-crystal formation is the R₂²(8) hydrogen-bonded ring formed between the pyrimidine and the carboxylic acid group of anthranilic acid. nih.govnih.gov Additionally, the pyrimidine molecules form centrosymmetric dimers through N–H···N hydrogen bonds, creating a separate R₂²(8) motif. researchgate.net The crystal structure is further stabilized by π-π stacking interactions between the aromatic rings. nih.gov

Table 1: Crystallographic Data for this compound-Anthranilic Acid Co-crystal

| Parameter | Value |

| Empirical Formula | C₆H₉N₃O₂·C₇H₇NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.2753 (6) |

| b (Å) | 11.0829 (4) |

| c (Å) | 17.0019 (6) |

| β (°) | 112.551 (2) |

| V (ų) | 2831.5 (2) |

| Z | 8 |

Data sourced from crystallographic studies. nih.govresearchgate.net

This compound-Phthalic Acid Co-crystal Investigations

Table 2: Crystallographic Data for this compound-Phthalic Acid Co-crystal

| Parameter | Value |

| Empirical Formula | C₆H₉N₃O₂·C₈H₆O₄ |

| Molecular Weight | 321.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2175 (3) |

| b (Å) | 7.3323 (2) |

| c (Å) | 17.7651 (4) |

| β (°) | 90.776 (2) |

| V (ų) | 1461.05 (6) |

| Z | 4 |

Data sourced from crystallographic studies. researchgate.net

Proton Transfer Complexes with Acidic Co-formers

Proton transfer (PT) is a fundamental process in the formation of supramolecular structures, creating new chemical species with distinct properties. pharmacophorejournal.com The reaction of this compound (ADMP), a proton acceptor, with acidic co-formers leads to the formation of stable proton-transfer complexes. pharmacophorejournal.compharmacophorejournal.com

Complexation with Chloranilic Acid

While this compound readily forms co-crystals and salts with various acidic partners like anthranilic acid, fumaric acid, and thiophene-2-carboxylate (B1233283), detailed studies on its specific proton transfer complex with chloranilic acid are not extensively covered in the available literature. nih.govtandfonline.comresearchgate.net However, the known interactions with other acids suggest that the pyrimidine ring nitrogen and the exocyclic amino group are the primary sites for proton acceptance, which would likely engage with the acidic protons of chloranilic acid to form hydrogen-bonded or proton-transfer assemblies.

Complexation with 2,6-Dichloro-4-nitrophenol (B181596)

A proton transfer complex is formed from the reaction between this compound (ADMP) as a proton acceptor and the highly acidic 2,6-dichloro-4-nitrophenol (DCNP) as a proton donor. pharmacophorejournal.commdpi.com The formation of this complex has been investigated both in the solid state and in various polar solvents, including methanol, ethanol (B145695), and acetonitrile. pharmacophorejournal.compharmacophorejournal.com

Experimental studies using Job's and photometric titration methods have confirmed a 1:1 molecular composition for the PT complex, a stoichiometry that remains consistent across different solvents. pharmacophorejournal.compharmacophorejournal.com Spectroscopic analysis and theoretical calculations confirm that a significant electron density of 0.142 e is transferred from ADMP to DCNP upon complexation. pharmacophorejournal.compharmacophorejournal.com The stability and spectroscopic parameters of the complex have been quantified in different solvents using the modified Benesi-Hildebrand equation. pharmacophorejournal.compharmacophorejournal.com The formation constant (KPT) is highest in the protic solvent ethanol and lowest in the aprotic solvent acetonitrile, with the Gibbs free energy change (ΔG°) showing a corresponding trend. pharmacophorejournal.compharmacophorejournal.com

| Solvent | Formation Constant (KPT) | Molar Extinction Coefficient (ε) | Gibbs Free Energy (ΔG°) |

|---|---|---|---|

| Ethanol (EtOH) | Highest Value | Data not specified | Most Negative Value |

| Methanol | Intermediate Value | Data not specified | Intermediate Value |

| Acetonitrile (ACN) | Lowest Value | Data not specified | Least Negative Value |

Aromatic π–π Stacking Interactions in Crystalline Architectures

In the co-crystal of the related compound 2-amino-4,6-dimethylpyrimidine (B23340) with sorbic acid, inversion-related pyrimidine molecules are stacked in a head-to-tail fashion with an interplanar distance of 3.580 Å and a centroid-to-centroid distance of 3.7945 (16) Å. researchgate.net Similarly, in the crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate, π–π stacking interactions are observed between the pyrimidine rings, linking separate molecular arrays. researchgate.net These stacking forces, often working in concert with hydrogen bonds, help to build robust three-dimensional frameworks from individual molecular components. tandfonline.comresearchgate.net

Single Crystal Growth Methodologies for Co-crystals

The successful analysis of crystalline architectures is predicated on the ability to grow high-quality single crystals suitable for techniques like X-ray diffraction.

Slow Evaporation Method for High-Quality Crystal Growth

The slow evaporation method is one of the most widely utilized and effective techniques for growing single crystals of organic co-crystals. researchgate.net The process involves dissolving the compound, such as a this compound adduct, in a suitable solvent or solvent mixture in which it is moderately soluble. researchgate.net The solution is prepared to be just below saturation and is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly. As the solvent volume decreases, the solution becomes supersaturated, initiating nucleation and subsequent crystal growth on the formed nuclei. researchgate.net

This method was successfully employed to grow single crystals of 2-amino-4,6-dimethoxypyrimidinium hydrogen (2R,3R)-tartrate. nih.gov In one study, adjusting the molar ratio of the components and performing recrystallization from the mother solution were key steps in obtaining larger and higher-quality crystals over a period of several weeks. nih.gov

Surface Morphological Analysis of Grown Crystals (e.g., SEM)

Scanning Electron Microscopy (SEM) is a powerful analytical tool for characterizing the surface morphology of grown crystals. It provides high-resolution images that reveal details about the crystal's topography, shape, and surface integrity. ijirset.comresearchgate.net

In studies of the related compound 2-amino-4,6-dimethylpyrimidine (ADMP) used as a corrosion inhibitor, SEM analysis was instrumental. ijirset.comresearchgate.net SEM images of a polished metal surface showed it to be smooth, whereas a surface exposed to a corrosive medium appeared rough and significantly damaged. ijirset.comresearchgate.net When the pyrimidine inhibitor was introduced, SEM micrographs revealed a considerably less damaged surface, which is attributed to the formation of a protective film of an Fe-ADMP complex on the metal. ijirset.comresearchgate.net This application demonstrates how SEM can be used to visually confirm the effects of the compound on a surface and analyze the morphology of any resulting layers or crystal formations.

Biological Activity and Pharmaceutical Research Applications of 2 Amino 4,6 Dimethoxypyrimidine and Its Derivatives

Antitumor and Anticancer Research

Investigation of Inhibitory Effects on Cancer Cell Proliferation-Related Enzymes

Derivatives of the 2-aminopyrimidine scaffold have been a significant focus of anticancer research due to their ability to inhibit enzymes crucial for cancer cell proliferation. While direct studies on 2-Amino-4,6-dimethoxypyrimidine are not extensively documented in the reviewed literature, research on structurally related 2-amino-4,6-diarylpyrimidine and 2,4-diaminopyrimidine derivatives provides insight into the potential of this chemical class.

One area of investigation has been the inhibition of tyrosine kinases. For instance, a series of 2-amino-4,6-diarylpyrimidine derivatives were synthesized and evaluated for their anticancer activity against the human chronic myelocytic leukemia K562 cancer cell line. rsc.org These compounds were subsequently tested for their ability to inhibit the ABL1 tyrosine kinase. rsc.org Compound 1e from this series demonstrated significant inhibition against both the K562 cancer cells and the ABL1 tyrosine kinase, with IC50 values of 8.77 ± 0.55 μM and 3.35 ± 0.58 μM, respectively. rsc.org

Another study focused on 2-amino-4,6-diarylpyrimidine derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). researchgate.net A synthesized derivative, compound 22b , showed potent activity against a mutant form of FLT3 with an IC50 value of 0.48 nM. researchgate.net This compound also exhibited antiproliferative activity against various AML cell lines. researchgate.net

Furthermore, dual inhibitors targeting both anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs) have been developed from 2,4-pyrimidinediamine derivatives. nih.gov One such compound, 12a , displayed strong antiproliferative activity against ALK-positive cancer cell lines and demonstrated the ability to induce apoptosis and cell cycle arrest both in vitro and in vivo. nih.gov

The table below summarizes the inhibitory activities of some 2-aminopyrimidine derivatives against cancer cell lines and related enzymes.

| Compound ID | Derivative Class | Target Cell Line/Enzyme | IC50 Value |

| 1e | 2-Amino-4,6-diarylpyrimidine | K562 Cancer Cells | 8.77 ± 0.55 μM |

| 1e | ABL1 Tyrosine Kinase | 3.35 ± 0.58 μM | |

| 22b | 2-Amino-4,6-diarylpyrimidine | FLT3-TKD(D835Y) Mutant | 0.48 nM |

| 22b | MOLM-14 AML Cell Line | 16.1 nM | |

| 22b | MV4-11 AML Cell Line | 10.5 nM | |

| 12a | 2,4-Pyrimidinediamine | ALKwt and HDAC1 | Potent Inhibition |

Enzyme Inhibition Assays

Studies on the Inhibition of Glutathione (B108866) Reductase

Glutathione reductase (GR) is a critical enzyme in maintaining cellular redox homeostasis and is considered a target in cancer therapy. Inhibition of GR can lead to an accumulation of oxidized glutathione, increasing oxidative stress in cancer cells.

While direct inhibition studies on this compound were not found, research has been conducted on the inhibitory effects of other aminopyrimidine derivatives on GR. A study investigating pyrimidine (B1678525) and its derivatives found that several compounds, including 4-amino-2-chloropyrimidine, 4-amino-6-chloropyrimidine, and 4-amino-2,6-dichloropyrimidine, exhibited inhibitory activity against the GR enzyme. juniperpublishers.com The IC50 values for these compounds were determined to be 0.377 μM, 0.374 μM, and 0.390 μM, respectively. juniperpublishers.com The study also determined the inhibition constants (Ki) for these compounds, which were in the micromolar range, with 4-amino-2,6-dichloropyrimidine showing the most effective inhibition with a Ki of 0.979 μM. juniperpublishers.com All three compounds were found to be noncompetitive inhibitors of the GR enzyme. juniperpublishers.com

The inhibitory data for these pyrimidine derivatives against glutathione reductase are presented in the table below.

| Compound | Inhibition Type | IC50 Value (μM) | Ki Value (μM) |

| 4-Amino-2-chloropyrimidine | Noncompetitive | 0.377 | Not specified |

| 4-Amino-6-chloropyrimidine | Noncompetitive | 0.374 | Not specified |

| 4-Amino-2,6-dichloropyrimidine | Noncompetitive | 0.390 | 0.979 ± 0.23 |

Computational Molecular Docking for Biological Activity Prediction

Computational molecular docking is a valuable tool for predicting the binding interactions between a small molecule and a protein target, which can help in understanding its potential biological activity. mdpi.com Several studies have utilized molecular docking to investigate the anticancer potential of 2-aminopyrimidine derivatives.

In a study on 2-amino-4,6-diarylpyrimidines as potential inhibitors of ABL1 kinase, molecular docking was used to understand the interaction of the most active compounds, 1e and 1g , with the active site of the enzyme. rsc.org The docking results indicated that these compounds formed stable hydrogen bonds and π–π linkages with key amino acid residues in the active site of ABL1. rsc.org

Another study focused on 2,4-diaminopyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4). nih.gov Molecular docking simulations were performed to understand the binding mode of the most potent compound, B6 , with PAK4. nih.gov The results of the docking study, which showed a low docking energy of -7.593 kcal/mol, were consistent with the biochemical activity data. nih.gov

Molecular docking was also employed in a study of pyrimidine derivatives with human cyclin-dependent kinase 2 (CDK2). nih.gov The docking results for a series of synthesized 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl)pyrimidin-2-amine derivatives showed binding energies ranging from -7.4 to -7.9 kcal/mol with the 1HCK receptor. nih.gov

While these studies highlight the utility of molecular docking for predicting the biological activity of 2-aminopyrimidine derivatives, no specific molecular docking studies for this compound were identified in the reviewed literature.

Rational Design and Synthesis of Biologically Active Derivatives

Synthesis and Evaluation of Thiourea Compounds with Antimicrobial and Insecticidal Properties

The 2-aminopyrimidine scaffold can be chemically modified to synthesize new derivatives with a range of biological activities. The introduction of a thiourea moiety is a common strategy to generate compounds with potential antimicrobial and insecticidal properties. mdpi.com

While the synthesis of thiourea derivatives directly from this compound was not found in the reviewed literature, the general synthetic routes and biological activities of thiourea compounds derived from other heterocyclic amines are well-documented. For example, a variety of bicyclic and tricyclic pyrimidine derivatives have been synthesized from 6-amino-2-thioxo-1H-pyrimidine-4-one, and some of these new compounds were tested for their antimicrobial activities. nih.gov

In another study, a series of new oxopropylthiourea compounds were synthesized and evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. nih.gov The bioassay results showed that some of the synthesized compounds exhibited significant insecticidal efficacy, with LC50 values for the 2nd instar larvae ranging from 2.412 to 11.40 ppm. nih.gov For the 4th instar larvae, the LC50 values ranged from 9.531 to 17.68 ppm. nih.gov These findings demonstrate the potential of thiourea derivatives as insect growth regulators. nih.gov

The general approach to synthesizing thiourea derivatives often involves the reaction of an amino-substituted heterocyclic compound with an appropriate isothiocyanate. This synthetic strategy could potentially be applied to this compound to generate a library of novel thiourea derivatives for screening for antimicrobial and insecticidal properties.

Preparation and Biological Screening of Schiff Base Ligands and their Metal Complexes

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation of primary amines with carbonyl compounds. These compounds and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. The biological activity of Schiff bases is often enhanced upon chelation with metal ions.

While direct studies on Schiff bases derived specifically from this compound are not extensively documented in the reviewed literature, the synthesis and biological evaluation of Schiff bases from structurally similar aminopyrimidine derivatives provide a framework for their potential preparation and activity. For instance, novel Schiff base ligands have been synthesized by the condensation of 2-amino-4,6-dimethylpyrimidine (B23340) with aldehydes like 5-nitrosalicylaldehyde. The general synthetic route involves refluxing equimolar amounts of the aminopyrimidine and an appropriate aldehyde in a suitable solvent, such as ethanol (B145695).

The resulting Schiff base ligands can then be complexed with various metal ions, such as Cu(II) and Mn(II), by reacting the ligand with metal salts (e.g., copper nitrate, zinc nitrate) in an ethanolic solution. These complexes are typically characterized by various physicochemical techniques, including FT-IR, ¹H-NMR, and UV-Vis spectroscopy.

The biological screening of such Schiff base ligands and their metal complexes has often revealed significant antimicrobial activity. For example, complexes of Schiff bases derived from 2-amino-4,6-dimethylpyrimidine have been tested against a panel of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, Aspergillus niger, and Candida albicans. In many cases, the metal complexes exhibit enhanced biological activity compared to the free Schiff base ligand, a phenomenon attributed to the principles of chelation theory.

| Parent Aminopyrimidine | Aldehyde Reactant | Resulting Schiff Base Ligand | Metal Complexes Synthesized | Screened Biological Activity |

|---|---|---|---|---|

| 2-Amino-4,6-dimethylpyrimidine | 5-Nitrosalicylaldehyde | (E)-2-((2-hydroxy-5-nitrobenzylidene)amino)-4,6-dimethylpyrimidine | Cu(II), Mn(II) | Antibacterial, Antifungal |

| 2-Aminopyridine | p-Hydroxybenzaldehyde | N-p-hydroxybenzalidine-2-aminopyridine (HBAPy) | Co(II), Ni(II), Cu(II), Zn(II) | Antibacterial, Antifungal |

Development of Pyrimidine-Based Analogues with Diverse Pharmacological Profiles

This compound is a key starting material for the synthesis of various other pyrimidine-based analogues that exhibit a range of pharmacological activities. Its utility as a synthetic intermediate is highlighted by its application in the production of sulfonylurea herbicides, such as bensulfuron-methyl and nicosulfuron.

In the realm of pharmaceutical research, derivatives of this compound have been investigated for their therapeutic potential. A notable example is the exploration of its derivatives as antileishmanial agents. A novel compound synthesized from this compound has demonstrated significant biological activity against Leishmania tropica. Furthermore, antimony(III) complexes incorporating ligands derived from this pyrimidine have shown the ability to inhibit glutathione reductase, indicating a potential avenue for the development of drugs targeting parasitic diseases.

Another area of research involves the formation of proton transfer (PT) complexes. A new PT complex has been synthesized and characterized from the reaction of this compound (acting as a proton acceptor) with 2,6-dichloro-4-nitrophenol (B181596) (as a proton donor). The formation and properties of such complexes are significant in the study of molecular interactions and can have implications in the design of new materials and biologically active compounds.

The development of 5-substituted 2-amino-4,6-dichloropyrimidines from their 2-amino-4,6-dihydroxypyrimidine (B16511) precursors has also been a fruitful area of research. While not directly starting from the dimethoxy derivative, this highlights a common synthetic strategy for modifying the pyrimidine core to enhance biological activity. These dichlorinated analogues have been found to inhibit immune-activated nitric oxide (NO) production, suggesting potential anti-inflammatory applications.

| Derivative/Complex of this compound | Target Application/Activity | Key Research Finding |

|---|---|---|

| Novel Synthesized Derivative | Antileishmanial Agent | Showed significant biological activity against Leishmania tropica. |

| Antimony(III) Complexes | Enzyme Inhibition | Demonstrated promising results in inhibiting glutathione reductase. |

| Proton Transfer Complex with 2,6-dichloro-4-nitrophenol | Molecular Interactions | Formation of a stable 1:1 proton transfer complex. |

| Intermediate in Herbicide Synthesis | Agrochemicals | Crucial for the production of sulfonylurea herbicides like bensulfuron-methyl. |

Agrochemical Research and Environmental Fate of 2 Amino 4,6 Dimethoxypyrimidine

Role as an Intermediate in Sulfonylurea Herbicide Synthesis

2-Amino-4,6-dimethoxypyrimidine (ADMP) is a vital intermediate in the chemical industry for the synthesis of numerous agricultural chemicals. google.com It is particularly crucial for producing a class of highly effective, low-dosage herbicides known as sulfonylureas. google.comgoogle.com These herbicides are valued for their systemic action and ability to control a wide spectrum of broadleaf weeds and sedges. google.com The industrial demand for ADMP is substantial, reflecting its importance in the production of many widely used herbicide formulations. google.com

The molecular structure of this compound serves as the pyrimidine (B1678525) moiety in the final structure of many sulfonylurea herbicides. The synthesis process typically involves reacting it with a corresponding sulfamoyl chloride or a similar reactive partner to form the characteristic sulfonylurea bridge. nih.gov This reaction links the pyrimidine amine group to the phenylsulfonyl part of the other primary intermediate.

A variety of globally significant sulfonylurea herbicides are synthesized using this pyrimidine derivative, including:

Bensulfuron-methyl google.comgoogle.comgoogle.com

Nicosulfuron google.comgoogle.comgoogle.com

Pyrazosulfuron-methyl google.comgoogle.comgoogle.com

Rimsulfuron google.comnih.gov

Flazasulfuron google.comgoogle.com

Ethoxysulfuron google.com

Azimsulfuron google.com

Mesosulfuron-methyl google.com

Flupyrsulfuron-methyl-sodium google.com

The synthesis pathway allows for the creation of a diverse range of herbicides by modifying the non-pyrimidine portion of the molecule, while retaining the 4,6-dimethoxypyrimidine (B185312) core which is essential for the herbicidal activity.

Environmental Transformation Product (ETP) Studies

Reflecting its role as a core structural component, this compound is frequently identified as an environmental transformation product (ETP) following the degradation of sulfonylurea herbicides in the environment. nih.gov

Research has confirmed that the degradation of numerous sulfonylurea herbicides in soil and water leads to the formation of this compound. nih.gov This occurs as the parent herbicide molecule breaks down. The compound has been identified as a known ETP for a wide array of herbicides. nih.gov

Interactive Table: Sulfonylurea Herbicides Degrading to this compound

| Herbicide | Confirmation Source(s) |

| Azimsulfuron | nih.gov |

| Bensulfuron-methyl | nih.govchemicalbook.com |

| Ethoxysulfuron | nih.gov |

| Flazasulfuron | nih.govnih.gov |

| Flupyrsulfuron-methyl | nih.gov |

| Foramsulfuron | nih.gov |

| Mesosulfuron-methyl | nih.govnih.gov |

| Nicosulfuron | nih.gov |

| Orthosulfamuron | epa.govresearchgate.net |

| Rimsulfuron | nih.govnih.gov |

| Sulfosulfuron | nih.govnih.gov |

The primary pathway for the formation of this compound from its parent herbicides in the environment is the chemical hydrolysis of the sulfonylurea bridge. nih.govnih.govnih.gov This cleavage is highly dependent on the pH of the surrounding medium. nih.govepa.govnih.gov

In acidic conditions, the hydrolysis rate is significantly faster, leading to the efficient breakdown of the sulfonylurea linkage and the release of this compound and the corresponding sulfonamide portion of the parent molecule. nih.govnih.gov For instance, the hydrolysis of Azimsulfuron in mild acidic solutions yields 2-amino-4,6-dimethoxy-pyrimidine and 2-methyl-4-(2-methyl-2H-tetrazol-5-yl)-2H-pyrazole-3-sulfonamide. nih.gov Similarly, Sulfosulfuron degradation under acidic conditions produces this compound. nih.gov In contrast, under neutral or alkaline (basic) conditions, the sulfonylurea bridge is more stable, and degradation often proceeds through different mechanisms, such as bridge contraction, which may not yield the aminopyrimidine. nih.govnih.gov

Biotransformation is also a major route of degradation for some sulfonylureas, such as Mesosulfuron-methyl, in both aerobic soil and aquatic environments. epa.gov This biological process can also result in the formation of this compound. nih.gov

Microbial action plays a significant role in the breakdown of sulfonylurea herbicides. Fungal strains, in particular, have been shown to be effective in degrading these complex molecules.

During the biodegradation of Bensulfuron-methyl by the fungus Penicillium pinophilum, this compound was isolated as a metabolite. chemicalbook.com Other fungal species, such as Aspergillus niger and Penicillium chrysogenum, have also demonstrated the ability to degrade Bensulfuron-methyl, with pyrimidinamine identified as a main metabolite. researchgate.net While studies specifically naming Trichoderma sp. in the context of this compound formation were not prominently found, the broad capacity of various soil fungi to degrade xenobiotics suggests their potential involvement. researchgate.net

Photodegradation, or the breakdown of compounds by sunlight, can also contribute to the transformation of sulfonylurea herbicides. The photodegradation of Sulfosulfuron under sunlight in acidic conditions involves the breaking of the sulfonylurea bridge, which yields 4,6-dimethoxy-2-aminopyrimidine. nih.gov However, for other herbicides like Mesosulfuron-methyl, direct photolysis in water and on soil surfaces is not considered an important degradation pathway. epa.gov This indicates that the significance of photodegradation in forming this compound varies depending on the specific parent herbicide and environmental conditions.

Environmental Risk Assessment Implications

The widespread use of sulfonylurea herbicides and the subsequent formation of persistent metabolites such as this compound (ADMP) necessitate a thorough environmental risk assessment. This assessment is crucial for understanding the potential long-term impacts on ecosystems and human health.

Potential Impact on Non-Target Organisms

As a primary degradation product of several widely used sulfonylurea herbicides, this compound is frequently detected in soil and water environments. epa.govnih.gov While the parent herbicides are known for their high phytotoxicity, the specific impact of ADMP on non-target organisms is an area of ongoing research. The environmental risk of sulfonylurea herbicides and their metabolites is influenced by factors such as their potential for bioconcentration and phytotoxicity. nih.gov

The toxicity of sulfonylurea herbicides is known to vary depending on the specific compound and the organism . For instance, some sulfonylurea herbicides have been shown to have low toxicity to warm-blooded animals, fish, birds, and wild fauna. herts.ac.uk However, the potential for adverse effects, particularly on sensitive aquatic and soil organisms, from both the parent compounds and their degradation products cannot be overlooked.

While specific ecotoxicity data for this compound is not extensively available in public literature, the general concern for sulfonylurea herbicides and their metabolites warrants caution. The continuous introduction of these compounds into the environment can lead to the accumulation of residues, potentially impacting soil microorganisms and aquatic life. nih.gov The United States Environmental Protection Agency (EPA) conducts comprehensive ecological risk assessments for sulfonylurea herbicides, which consider the potential effects on various non-target species. fishersci.com

Table 1: General Ecotoxicological Concerns for Sulfonylurea Herbicides and Their Metabolites

| Organism Group | Potential Impacts | Research Findings |

| Aquatic Plants and Algae | Inhibition of growth and photosynthesis. | Some studies have found that at pH 5.0, the maximum bioconcentration factor of a sulfonylurea herbicide in Chlorella can be significant. nih.gov |

| Aquatic Invertebrates | Potential for acute and chronic toxicity. | Studies on related compounds have shown varying levels of toxicity to aquatic invertebrates. |

| Soil Microorganisms | Alteration of microbial community structure and function. | The degradation of sulfonylureas is pH-dependent, with microbial breakdown being a key factor in neutral to alkaline soils. federalregister.gov |

| Terrestrial Plants | Phytotoxicity to sensitive non-target plant species. | The parent sulfonylurea herbicides are known for their potent herbicidal activity. |

It is important to note that the absence of extensive data for this compound specifically does not imply a lack of risk. Further research is needed to determine the precise toxicity profile of this metabolite to a range of non-target organisms to conduct a more complete environmental risk assessment.

Considerations for Drinking Water Exposure Assessments

The presence of pesticide metabolites in drinking water sources is a significant public health concern. This compound, being a mobile and persistent degradation product of several sulfonylurea herbicides, has the potential to leach into groundwater and contaminate drinking water supplies. nih.gov

Regulatory bodies like the U.S. EPA establish Health Advisories (HAs) for contaminants in drinking water that are not subject to a National Primary Drinking Water Regulation. epa.gov These advisories provide technical information on health effects, analytical methods, and treatment technologies. epa.gov As of now, a specific health advisory or maximum contaminant level (MCL) for this compound in drinking water has not been established by major regulatory agencies.

The process of establishing such a guideline involves a comprehensive risk assessment, considering the substance's toxicity, potential for human exposure, and the feasibility of detection and treatment. epa.gov In the absence of a specific value for ADMP, risk assessments often rely on data from the parent herbicides or structurally similar compounds, applying appropriate safety factors.

The detection of sulfonylurea herbicides and their metabolites in water sources underscores the importance of monitoring programs. lcms.cz The development of sensitive analytical methods is key to understanding the extent of contamination and informing public health decisions.

Advanced Analytical Methodologies for Environmental Monitoring

Accurate and sensitive detection methods are essential for monitoring the presence and concentration of this compound in various environmental compartments. These methods are critical for enforcing regulations, assessing environmental risks, and studying the fate and transport of this compound.

Application of LC-MS/MS for Detection and Quantification in Environmental Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for the detection and quantification of sulfonylurea herbicides and their metabolites, including this compound, in complex environmental samples such as soil and water. federalregister.govnih.gov This method offers high selectivity and sensitivity, allowing for the detection of trace levels of the compound.

The LC-MS/MS method involves the separation of the target analyte from other components in the sample matrix using liquid chromatography, followed by its ionization and detection by a tandem mass spectrometer. The specificity of this technique is derived from its ability to monitor specific precursor-to-product ion transitions for the analyte of interest.

The validation of an LC-MS/MS method is a critical step to ensure the reliability of the analytical data. This process typically involves the evaluation of several parameters, including:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Recovery: The efficiency of the extraction process in recovering the analyte from the sample matrix.

Precision: The degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.

Accuracy: The closeness of the measured value to the true value.

Table 2: Illustrative LC-MS/MS Method Parameters for Sulfonylurea Metabolite Analysis

| Parameter | Typical Range | Description |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/L | The lowest concentration at which the presence of the analyte can be detected. |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/L | The lowest concentration that can be measured with a defined level of precision and accuracy. |

| Recovery | 70 - 120% | The percentage of the analyte that is successfully extracted and measured from the sample. |

| Precision (RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the method's reproducibility. |

| Linearity (r²) | > 0.99 | A correlation coefficient close to 1 indicates a strong linear relationship between concentration and response. |

Note: These values are illustrative and can vary depending on the specific analyte, matrix, and instrumentation.

The application of LC-MS/MS allows for the reliable monitoring of this compound in the environment, providing crucial data for exposure assessments and regulatory compliance.

Future Research Directions and Emerging Applications

Continued Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally friendly methods for the synthesis of 2-amino-4,6-dimethoxypyrimidine remains a significant area of research. Traditional methods often involve harsh reagents and produce substantial waste. Current efforts are focused on creating more sustainable pathways.

One promising approach involves the use of dimethyl carbonate (DMC) as a green methylating agent, replacing toxic alternatives like methyl iodide or dimethyl sulfate. researchgate.net A study demonstrated the synthesis of this compound from 2-amino-4,6-dihydroxypyrimidine (B16511) using DMC in the presence of a phase transfer catalyst, achieving a conversion rate of 87.7%. researchgate.net Further optimization of this process could lead to even higher yields and selectivity.

Another innovative route starts from malononitrile, a readily available and inexpensive industrial raw material. This method involves imidization, cyanamide (B42294) substitution, and aromatic cyclization, resulting in a high yield (over 77%) and purity (greater than 99%) of the final product. google.com The process is notable for its mild reaction conditions and reduced environmental impact, making it suitable for industrial-scale production. google.com

Researchers are also exploring the use of Lewis acidic ionic liquids as catalysts to accelerate the cyclization step in the synthesis, with one study reporting a yield of up to 94.8% under optimized conditions. researchgate.net These novel catalytic systems offer the potential for increased efficiency and recyclability, further contributing to the sustainability of the synthesis process.

| Synthetic Route | Starting Materials | Key Features | Reported Yield |

| Green Methylation | 2-Amino-4,6-dihydroxypyrimidine, Dimethyl Carbonate | Use of a non-toxic methylating agent | 87.7% conversion researchgate.net |

| Malononitrile Route | Malononitrile | Inexpensive starting material, high purity product, environmentally friendly | >77% google.com |

| Ionic Liquid Catalysis | 3-amino-3-methoxy-N-cyano-2-propaneamidine | Accelerated reaction rate, high yield | 94.8% researchgate.net |

Rational Design and Synthesis of Advanced Derivatives for Highly Targeted Biological Activities

The pyrimidine (B1678525) scaffold of this compound serves as a versatile platform for the rational design and synthesis of new derivatives with specific biological activities. By modifying the core structure, researchers can fine-tune the compound's properties to target various biological pathways.

For instance, a series of 5-substituted 2-amino-4,6-dichloropyrimidines, derived from 2-amino-4,6-dihydroxypyrimidine, have shown potent inhibitory effects on immune-activated nitric oxide (NO) production in vitro. nih.gov The most effective derivative, 5-fluoro-2-amino-4,6-dichloropyrimidine, exhibited an IC50 of 2 µM, highlighting its potential as a lead compound for the development of new anti-inflammatory agents. nih.gov

Furthermore, the synthesis of novel 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl derivatives has demonstrated promising anticancer and antibacterial activities. nih.gov The biological efficacy of these compounds was found to be influenced by the length of the N-alkyl chain, suggesting that targeted modifications can enhance their therapeutic potential. nih.gov

The design of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles has led to the identification of potent and highly selective A1 adenosine (B11128) receptor (A1AR) antagonists. nih.gov This research showcases the ability to modulate the selectivity profile of pyrimidine derivatives by introducing specific substituents at different positions of the pyrimidine core. nih.gov

In-depth Mechanistic Studies of Biological Interactions at the Molecular Level

A deeper understanding of how this compound and its derivatives interact with biological targets at the molecular level is crucial for the development of more effective and safer compounds.

For example, while some 5-substituted 2-amino-4,6-dichloropyrimidines have shown significant inhibitory effects on nitric oxide production, the precise mechanism of action remains to be elucidated. nih.gov Future studies will likely focus on identifying the specific enzymes or signaling pathways that these compounds target to exert their anti-inflammatory effects.

In the context of A1AR antagonists, computational studies, including free energy perturbation simulations, have been employed to interpret the structure-activity relationships of 2-amino-4,6-disubstituted-pyrimidine derivatives. nih.gov These in-silico approaches, combined with experimental data, provide valuable insights into the key molecular interactions that govern ligand binding and selectivity.

The synthesis and characterization of antimony(III) complexes with derivatives of this compound have revealed their potential as antileishmanial agents and glutathione (B108866) reductase inhibitors. nih.gov Further mechanistic studies are needed to understand how these metal complexes interact with their biological targets and to optimize their therapeutic efficacy.

Further Elucidation of Environmental Fate and Comprehensive Toxicological Profiles

As an environmental transformation product of several widely used sulfonylurea herbicides, understanding the environmental fate and toxicological profile of this compound is of paramount importance. nih.gov It is a known degradation product of herbicides such as bensulfuron-methyl, nicosulfuron, and rimsulfuron. nih.gov

While some toxicological data is available, a more comprehensive assessment is needed to fully characterize its potential impact on ecosystems and human health. nih.govfishersci.com This includes long-term toxicity studies, as well as investigations into its bioaccumulation potential and effects on non-target organisms. The German water hazard class for this compound is WGK 3, indicating a high hazard to water. sigmaaldrich.com

Future research should aim to develop a complete picture of its environmental persistence, mobility in soil and water, and ultimate degradation pathways. This information is essential for conducting thorough environmental risk assessments and for developing strategies to mitigate any potential adverse effects.

Predictive Modeling and Drug Design through Advanced Computational Chemistry

Advanced computational chemistry and machine learning are poised to play an increasingly significant role in the design and development of novel drugs based on the this compound scaffold. insidequantumtechnology.comnih.govnih.gov These predictive models can accelerate the drug discovery process by identifying promising lead compounds and optimizing their properties before they are synthesized in the lab. malvernpanalytical.commdpi.com

By combining quantum physics, chemistry, and machine learning, researchers can create predictive models that simulate biochemical interactions at the molecular level. insidequantumtechnology.com These models can help to understand the structure-activity relationships of different derivatives and guide the rational design of new compounds with enhanced potency and selectivity. nih.gov

For example, computational tools can be used to predict the binding affinity of different pyrimidine derivatives to a specific biological target, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govnih.gov This approach can significantly reduce the time and cost associated with traditional drug discovery methods.

Potential Applications in Advanced Materials Science, including Non-Linear Optics and Crystal Engineering

Beyond its applications in the life sciences, this compound also holds promise for use in advanced materials science. The unique electronic and structural properties of this compound make it a candidate for applications in areas such as non-linear optics (NLO) and crystal engineering.

The presence of electron-donating methoxy (B1213986) groups and a hydrogen-bonding amino group influences the molecule's reactivity and its ability to form specific crystal structures. These properties are essential for the design of materials with tailored optical and electronic characteristics. For instance, the compound has been investigated for its potential to be incorporated into polymer electrolytes for energy storage applications, where it can enhance ionic conductivity.

Furthermore, the ability of this compound to form cocrystals with other molecules, such as anthranilic acid, opens up possibilities for creating new crystalline materials with unique physical and chemical properties. chemicalbook.com This area of research, known as crystal engineering, focuses on the rational design of solid-state structures with desired functionalities.

Q & A

Q. What are the optimized synthetic routes for 2-Amino-4,6-dimethoxypyrimidine, and how can reaction conditions be systematically improved?

Methodological Answer: The synthesis typically involves a three-step process:

Cyclization : React diethyl malonate with guanidine nitrate in sodium ethoxide to form 2-amino-4,6-dihydroxypyrimidine via nucleophilic addition-elimination.

Chlorination : Treat the dihydroxy intermediate with POCl₃ to replace hydroxyl groups with chlorine.

Alkoxylation : Substitute chlorine atoms with methoxy groups using methanol under basic conditions.

Q. Optimization Strategies :

- Reaction Time : Extended reaction times (e.g., 3–5 hours for cyclization) improve yield but may risk side reactions.

- pH Control : Alkaline conditions (pH 8–10) during alkoxylation enhance nucleophilic substitution efficiency.

- Catalyst Selection : Sodium methoxide outperforms other bases in methoxylation due to its solubility and reactivity.

Single-factor experiments and response surface methodology (RSM) are recommended for systematic optimization .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Methodological Answer: X-ray Crystallography : Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P21/c) with unit cell parameters a = 6.6358 Å, b = 7.5560 Å, c = 27.4226 Å, and β = 94.418° . Key Interactions :

- N–H⋯N Hydrogen Bonds : Two distinct N–H⋯N interactions (N⋯N distances: 3.106 Å and 3.261 Å) form chains of fused rings, creating a 1D supramolecular architecture.

- C–H⋯O Contacts : Weak interactions between methoxy oxygen and aromatic hydrogens further stabilize the lattice.

Graph-set analysis (e.g., R₂²(8) motifs) is critical for mapping hydrogen-bonding networks .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key vibrational modes assigned?

Methodological Answer: FTIR and Raman Spectroscopy :

- FTIR (4000–400 cm⁻¹) : Strong bands at ~3400 cm⁻¹ (N–H stretching) and ~1600 cm⁻¹ (C=N/C=C ring vibrations).

- Raman (3500–100 cm⁻¹) : Peaks at ~1300 cm⁻¹ (C–O stretching of methoxy groups) and ~800 cm⁻¹ (ring breathing modes).

Assignment via Computational Chemistry : - DFT/B3LYP/6-31G(d) : Predicts vibrational frequencies within 5% error of experimental data.

- Normal Coordinate Analysis (NCA) : Correlates observed peaks with specific bond displacements (e.g., NH₂ wagging at 1100 cm⁻¹) .

Advanced Research Questions

Q. How does this compound function in the formation of coordination polymers, and what analytical methods elucidate their structural properties?

Methodological Answer: Coordination Chemistry : The compound acts as a bidentate ligand via its amino and methoxy groups. For example, in a 1D Zn(II) polymer:

- Synthesis : React with Zn(NO₃)₂ in methanol/water to form [Zn(2A46DMP)₂(NO₃)₂]ₙ.

- Structural Analysis :

Q. What hydrogen-bonding patterns are prevalent in this compound co-crystals, and how do these motifs influence supramolecular assembly?

Methodological Answer: Synthon Analysis : Co-crystallization with carboxylic acids (e.g., 4-aminobenzoic acid) yields three recurring motifs:

Linear Heterotetramer (LHT) : Dominant in 56% of structures, stabilized by N–H⋯O and O–H⋯N bonds.

Cyclic Heterotetramer (CHT) : Forms R₂²(8) rings, prevalent in acidic partners with strong H-bond donors.

Heterotrimer (HT) : Observed in systems with steric hindrance.

Design Implications : Synthon predictability enables targeted crystal engineering for drug co-crystals or functional materials .

Q. What methodologies are employed to assess the environmental persistence and biodegradation pathways of this compound in ecological systems?